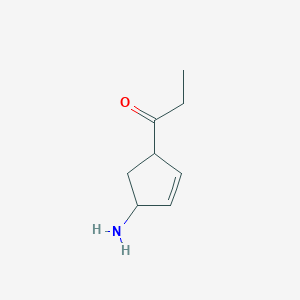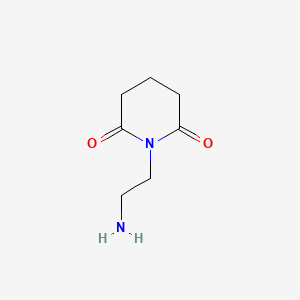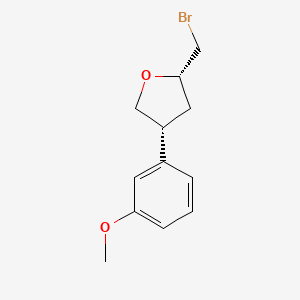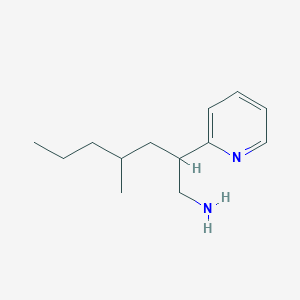
1-(4-Aminocyclopent-2-en-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminocyclopent-2-en-1-yl)propan-1-one is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . This compound is characterized by a cyclopentene ring substituted with an amino group and a propanone moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
One common synthetic route includes the aminomethylation of 1-(benzyloxy)propan-2-one with 4-aminocyclopent-2-en-1-one . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield.
Chemical Reactions Analysis
1-(4-Aminocyclopent-2-en-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Aminocyclopent-2-en-1-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses are not yet well-established.
Industry: Its applications in industry are limited, primarily due to its specialized nature and research-focused use
Mechanism of Action
The mechanism of action of 1-(4-Aminocyclopent-2-en-1-yl)propan-1-one involves its interaction with specific molecular targets, although detailed pathways are not well-documented. The amino group may facilitate binding to proteins or enzymes, potentially altering their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar compounds to 1-(4-Aminocyclopent-2-en-1-yl)propan-1-one include:
1-(Cyclopent-2-en-1-yl)propan-2-one: This compound lacks the amino group, making it less reactive in certain biological contexts.
4-Aminocyclopent-2-en-1-one:
The uniqueness of this compound lies in its combination of the cyclopentene ring, amino group, and propanone moiety, which together confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(4-aminocyclopent-2-en-1-yl)propan-1-one |
InChI |
InChI=1S/C8H13NO/c1-2-8(10)6-3-4-7(9)5-6/h3-4,6-7H,2,5,9H2,1H3 |
InChI Key |
RTHYIVXHLLLJRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13200380.png)






![N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide](/img/structure/B13200419.png)
![2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13200421.png)



![3-[2-(1H-Imidazol-1-yl)ethoxy]aniline](/img/structure/B13200448.png)

